M-Tolyl acetate
Description
Significance of M-Tolyl Acetate (B1210297) in Chemical Sciences
M-Tolyl acetate holds significance in chemical sciences primarily as a valuable intermediate in organic synthesis. Its structure, featuring both an aromatic ring with a methyl group and an acetate ester functionality, allows it to participate in a variety of chemical transformations. It serves as a building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals. whiterose.ac.uknih.gov Beyond its role in synthesis, this compound has been explored for other properties, such as potential antimicrobial activity. nih.gov Research also investigates its physical and chemical properties using computational methods to gain a deeper understanding of its behavior and reactivity. researchgate.netnih.govresearchgate.net Furthermore, it has found application in novel areas such as chemical image processing through parallel acetylation reactions. scripps.edu
Historical Context of this compound Research
The study of compounds like this compound is situated within the broader historical development of synthetic organic chemistry, a field that saw significant growth starting in the mid-19th century with milestones such as the synthesis of urea (B33335) in 1828 and the discovery of azo dyes in the late 1850s. fishersci.ca While a specific detailed history of this compound's initial discovery and early research is not extensively documented in the provided sources, its use as a pharmaceutical intermediate and antiseptic suggests a history of investigation into its biological and applied properties. whiterose.ac.uknih.govnih.govanu.edu.ausigmaaldrich.com Research into the synthesis of related m-tolyl derivatives, such as thiazolidinediones with pharmacological activities, also provides a historical perspective on the academic interest in this structural motif for potential therapeutic applications. Studies exploring efficient synthesis methods for related aromatic esters, such as the esterification of phenols, contribute to the historical context of developing synthetic routes for compounds like this compound. whiterose.ac.uk
Scope and Objectives of the Research Outline
The academic research involving this compound encompasses several key areas. A primary objective is to understand and utilize its reactivity in organic synthesis, particularly as an intermediate for more complex structures. whiterose.ac.uknih.gov Another significant area of research involves computational chemistry studies to explore its molecular descriptors, reactivity, and potential biological interactions, often as part of quantitative structure-activity relationship (QSAR) studies on related compounds. researchgate.netnih.govresearchgate.net The investigation of its physical and chemical properties, including its behavior in different reaction environments and under various catalytic conditions, is also within the scope of academic inquiry. Furthermore, researchers are exploring novel applications, such as its role in parallel chemical processes for information processing. scripps.edu The synthesis and study of derivatives incorporating the this compound structure or the m-tolyl moiety for diverse applications, including medicinal chemistry, represent another important research objective.
Detailed Research Findings
Academic research has provided detailed insights into the properties and reactions involving this compound and its derivatives.
Computational chemistry studies have been employed to analyze the molecular properties of this compound derivatives, particularly in the context of understanding their potential activities. For instance, research on this compound derivatives used as insecticides involved calculating various molecular descriptors, including quantum chemical, topological, and physicochemical parameters. researchgate.netnih.govresearchgate.net These studies aimed to establish quantitative structure-activity relationships (QSAR) to correlate molecular structure with activity. Findings indicated strong correlations between certain quantum chemical parameters (such as total energy, electronic energy, binding energy, core-core repulsion energy, and heat of formation) and the activity of the studied compounds. researchgate.netnih.govresearchgate.net Topological parameters like the molecular topological index (MTI), polar surface area (PSA), Wiener index (WI), and Balaban index (BI) also showed excellent correlation with activity, as did certain physicochemical parameters including surface volume (SV), hydration energy (EHydr), polarizability (PLZ), and refractivity (RFT). researchgate.netnih.govresearchgate.net These computational approaches provide valuable theoretical data for understanding the factors influencing the behavior of this compound derivatives.
Research has also investigated the role of this compound as an intermediate in chemical reactions. Studies on the acylation of m-cresol (B1676322) with acetic acid over zeolite catalysts have shown that this compound is formed as an intermediate. This esterification reaction can occur even without a catalyst, suggesting it can be self-activated by acetic acid in the liquid phase, but the presence of a zeolite catalyst enhances its formation. Further investigation revealed that this compound is a more effective acylating agent than methyl acetate in certain reactions, indicating its significant role as a reactive intermediate in such processes. This highlights the importance of understanding the formation and reactivity of this compound in catalyzed reactions for optimizing synthetic routes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAHJPFNKQGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046041 | |
| Record name | m-Cresyl acetate | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-46-3 | |
| Record name | 3-Methylphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Cresyl acetate | |
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| Record name | Metacresol acetate | |
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| Record name | m-Cresyl acetate | |
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| Record name | Acetic acid, 3-methylphenyl ester | |
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| Record name | m-Cresyl acetate | |
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| Record name | m-tolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | M-CRESYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UDH1DF0R | |
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Synthetic Methodologies and Reaction Pathways
Esterification Reactions for M-Tolyl Acetate (B1210297) Synthesis
Esterification is a fundamental method for synthesizing m-tolyl acetate, involving the reaction between m-cresol (B1676322) and a source of the acetate group.
Direct Esterification Approaches
Direct esterification of m-cresol with acetic acid is a common method for producing this compound. This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, and is often carried out under reflux conditions smolecule.com. To drive the equilibrium towards product formation, the water generated during the reaction is typically removed smolecule.com.
Acylation Strategies with Acid Anhydrides and Acyl Halides
Acylation of m-cresol using more reactive acylating agents like acetic anhydride (B1165640) or acetyl chloride generally provides higher yields and purities of this compound compared to direct esterification with acetic acid smolecule.com.
A typical synthesis method involves reacting m-cresol with acetic anhydride in the presence of a base like pyridine (B92270) jocpr.comresearchgate.net. For instance, a mixture of m-cresol and dry pyridine can be cooled in an ice bath, followed by the slow addition of acetic anhydride with stirring jocpr.comresearchgate.net. The reaction mixture is then typically worked up by pouring it onto a mixture of ice and concentrated hydrochloric acid, followed by extraction with an organic solvent such as carbon tetrachloride jocpr.comresearchgate.net. The organic extract is washed and dried, and the this compound is collected by distillation jocpr.comresearchgate.net. Reported yields for this method are around 65.1% jocpr.com.
Acylation with acetyl chloride is also a viable route. Studies have investigated the O-acylation of phenols, including m-cresol, with acyl chlorides researchgate.netchemicalbook.com. These reactions can be carried out using catalysts such as trifluoromethanesulfonic acid (TfOH) researchgate.netchemicalbook.com.
Advanced Catalytic Syntheses of this compound
Advanced catalytic methods aim to improve the efficiency, selectivity, and environmental profile of this compound synthesis.
Heterogeneous Catalysis in this compound Formation (e.g., Zeolitic Catalysts)
Heterogeneous catalysts, particularly zeolites, have been explored for the synthesis of this compound and related acylation reactions. Zeolites offer advantages such as ease of separation and potential for shape selectivity researchgate.netnih.govresearchgate.net.
Research on the acylation of m-cresol with acetic acid over H-ZSM-5 and H-Beta zeolites has shown that this compound can be formed as an intermediate researchgate.netresearchgate.net. The catalytic activity of zeolites in this reaction is influenced by factors such as acid site density and pore size researchgate.netresearchgate.net. For instance, H-Beta zeolite with a larger pore size has shown higher selectivity towards the acylated product (HMAP) compared to H-ZSM-5, although this compound formation is also observed and catalyzed by the zeolite researchgate.net. Studies suggest that the formation of the acylium ion from adsorbed this compound can be the rate-limiting step in some zeolite-catalyzed acylation reactions researchgate.net.
Data from a study on the reaction of m-cresol and acetic acid over different zeolites illustrates the formation of this compound alongside the acylation product (HMAP):
| Zeolite | Pore size [nm] | Selectivity [%] HMAP | Selectivity [%] this compound |
| H-ZSM5 (Si/Al=25) | 0.55–0.56 | 47 | 53 |
| HY (Si/Al=30) | 0.66–0.67 | 65 | 35 |
| H-Beta (Si/Al=19) | 0.74 | 70 | 30 |
Reaction conditions: 1g zeolite with 80 mL of 1M acetic acid with 8M m-cresol, 250 °C, 1h. researchgate.net
This table indicates that while H-Beta favors HMAP formation, a significant amount of this compound is still produced, and its proportion varies with the zeolite type.
Eco-Friendly Catalytic Systems for this compound Production
The development of eco-friendly catalytic systems for ester synthesis, including this compound, is an area of ongoing research researchgate.netresearchgate.netresearchgate.netscispace.comuni-regensburg.de. Utilizing biodegradable catalysts and solvent-free conditions are key aspects of green chemistry approaches researchgate.netresearchgate.netresearchgate.nettorvergata.it.
P-toluenesulfonic acid (PTSA), a biodegradable solid acid, has been investigated as an eco-friendly catalyst for the synthesis of aromatic esters researchgate.netresearchgate.net. While primarily discussed in the context of the Fries rearrangement of aromatic esters, PTSA's effectiveness as an acid catalyst suggests its potential in the direct esterification of m-cresol with acetic acid or the acylation with acetic anhydride under environmentally benign conditions researchgate.netresearchgate.net. Solvent-free acetylation protocols using catalysts like vanadyl sulfate (B86663) (VOSO₄) with acetic anhydride have also been explored for the acetylation of phenols, which could potentially be applied to m-cresol to produce this compound torvergata.it.
Transesterification Pathways Involving this compound
This compound can participate in transesterification reactions, where it reacts with another alcohol to form a different ester and m-cresol smolecule.com. This property can be utilized in the synthesis of various compounds smolecule.com.
Transesterification reactions involving aromatic esters like this compound have been studied, particularly in the context of acylation reactions where this compound can act as an acylating agent osti.gov. For example, m-cresol can undergo transesterification with other aromatic esters to form this compound osti.gov. Conversely, this compound can react with other phenols, such as phenol, to generate different aromatic esters like phenyl acetate osti.gov.
Research has also explored lipase-catalyzed transesterification reactions involving esters structurally related to this compound, such as 2-bromo tolyl acetate esters molaid.com. These studies highlight the potential for enzymatic catalysis in transesterification pathways involving this compound derivatives, offering a potentially milder and more selective approach molaid.com.
Hydrolysis of this compound and Related Equilibria
Hydrolysis is a fundamental chemical reaction where a molecule is cleaved into two parts by the addition of a molecule of water. For esters like this compound, hydrolysis results in the formation of a carboxylic acid and an alcohol.
The hydrolysis of this compound yields m-cresol and acetic acid. smolecule.com This reaction can be represented by the following equation:
C₉H₁₀O₂ + H₂O → C₇H₈O + C₂H₄O₂
(this compound + Water → m-Cresol + Acetic acid) smolecule.com
This reaction is reported to be exothermic, with a heat of reaction of approximately -18.4 kJ/mol. smolecule.com
Hydrolysis of esters can occur under acidic, basic, or neutral conditions, although neutral hydrolysis is generally slow for simple esters. epa.govresearchgate.net The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. epa.govresearchgate.net For carboxylic acid esters, hydrolysis typically proceeds through a bimolecular nucleophilic attack mechanism, analogous to the SN2 reaction. epa.gov
Research into the reactivity of aromatic esters, including this compound, has shown their role as acylating agents. researchgate.netosti.gov Studies involving the acylation of m-cresol with acetic acid over zeolite catalysts have indicated that this compound can be formed as an intermediate. researchgate.net The presence of water, a product of the esterification reaction (the reverse of hydrolysis), can have an inhibiting effect on acylation, suggesting its role in the reverse hydrolysis reaction. osti.gov Equilibrium studies in such systems have shown that the reaction can reach equilibrium, and the presence of water can drive the equilibrium back towards the reactants (m-cresol and acetic acid). osti.gov
While specific detailed kinetic data for the hydrolysis of this compound under various conditions were not extensively found in the immediate search results, general principles of ester hydrolysis apply. The reaction is reversible, leading to an equilibrium between this compound and its hydrolysis products, m-cresol and acetic acid. osti.gov The position of this equilibrium is affected by the concentrations of the reactants and products, as well as reaction conditions like temperature and the presence of catalysts.
Data regarding the heat of hydrolysis of m-cresyl acetate has been reported in thermochemical studies. nist.govscispace.com
Table 1: Hydrolysis Reaction of this compound
| Reactant/Product | Chemical Formula | Role in Reaction |
| This compound | C₉H₁₀O₂ | Reactant |
| Water | H₂O | Reactant |
| m-Cresol | C₇H₈O | Product |
| Acetic acid | C₂H₄O₂ | Product |
Table 2: Thermochemical Data (Example - Heat of Hydrolysis)
| Compound | Process | Enthalpy Change (approx.) | Reference |
| This compound | Hydrolysis (liquid) | -18.4 kJ/mol | smolecule.com |
| m-Cresyl acetate | Hydrolysis | -3.6 kcal/mole (-15.1 kJ/mol) | scispace.com |
Note: Different sources may report slightly varying values based on experimental conditions and states of matter.
Mechanistic Investigations of M Tolyl Acetate Transformations
Fries Rearrangement Mechanisms of Aryl Acetates
The Fries rearrangement of aryl acetates, including m-tolyl acetate (B1210297), can proceed through both intramolecular and intermolecular pathways, and the favored route is influenced by reaction conditions, such as temperature, solvent, and the catalyst employed wikipedia.orgresearchgate.net.
Intramolecular Pathways in Fries Rearrangement
The intramolecular mechanism of the Fries rearrangement is generally believed to involve a concerted or caged-pair process where the acyl group migrates directly from the phenolic oxygen to an ortho or para position on the same aromatic ring without fully dissociating into free ions researchgate.net. Evidence suggests that this pathway is often favored at higher temperatures and can lead predominantly to the ortho-substituted product rsc.org. In the case of m-tolyl acetate, intramolecular migration would result in the acetyl group attaching to the ortho or para positions relative to the acetate group, considering the existing methyl group's directing effects.
Intermolecular Pathways in Fries Rearrangement
The intermolecular mechanism involves the cleavage of the ester into a free acylium ion and a phenoxide or cresolate species, which then undergo a Friedel-Crafts type acylation reaction wikipedia.orgbyjus.compearson.com. This pathway is typically favored at lower temperatures and in polar solvents, often leading to a mixture of ortho and para isomers, with the para product potentially being the major one under certain conditions rsc.orgtestbook.com. Crossover experiments with mixed reactants have provided evidence supporting the existence of intermolecular pathways in the Fries rearrangement wikipedia.orgresearchgate.net.
Influence of Catalysts on Fries Rearrangement Regioselectivity and Yield
Research findings on the Fries rearrangement of this compound highlight the influence of catalysts and solvents on product distribution. Table 1 summarizes some representative data.
| Catalyst | Solvent | Temperature (°C) | Major Product | Minor Product | Notes | Source |
| AlCl₃ | Nitrobenzene | Low | p-hydroxyacetophenone derivative | o-hydroxyacetophenone derivative | Intermolecular pathway favored | rsc.org |
| AlCl₃ | Ethylene (B1197577) dichloride | Low | p-hydroxyacetophenone derivative | o-hydroxyacetophenone derivative | Lower rate and different ratio than nitrobenzene | rsc.org |
| TiCl₄ | Nitrobenzene | Low | o-hydroxyacetophenone derivative | p-hydroxyacetophenone derivative | Higher ortho proportion than AlCl₃ | rsc.org |
| TiCl₄ | Ethylene dichloride | Low | o-hydroxyacetophenone derivative | p-hydroxyacetophenone derivative | Higher ortho proportion than AlCl₃ and AlCl₃ in ethylene dichloride | rsc.org |
| TfOH | Neat | Room Temperature | Hydroxyaryl ketones | Hydrolysis products | Competition between rearrangement and hydrolysis mdpi.com | mdpi.com |
Note: The specific hydroxyacetophenone derivatives formed from this compound are 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone scientificlabs.ie. The table uses generic terms based on the regioselectivity discussed in the source.
Further studies have investigated the acylation activity of acetic acid compared to this compound over zeolite Beta, showing that the yield of the hydroxyaryl ketone from this compound was significantly higher, suggesting this compound can act as a more efficient acylating agent in certain contexts osti.gov.
Photo-Fries Reaction Mechanisms
The Photo-Fries rearrangement is a photochemical reaction that occurs upon irradiation of aryl esters with UV light. Unlike the thermal Fries rearrangement, the photo-Fries reaction typically proceeds via a radical mechanism sciencemadness.org. Absorption of light leads to homolytic cleavage of the ester bond, generating an aryl radical and an acyl radical. These radicals are initially confined within a solvent cage and can recombine to form ortho and para hydroxyaryl ketones. Escape from the solvent cage can lead to side reactions. While the general mechanism involves radical intermediates, the specifics can vary depending on the aryl ester structure and reaction conditions. Studies have explored the mechanism for photo-Fries rearrangement of various aryl acetates sciencemadness.org.
Acylation Mechanism Studies with this compound
Beyond its rearrangement, this compound can also be involved in acylation reactions, either as a reactant or potentially as an intermediate formed from other acylating agents and m-cresol (B1676322) osti.gov. These reactions often proceed via the formation of acylium ion intermediates.
Formation and Reactivity of Acylium Ion Intermediates
Acylium ions (RCO⁺) are highly electrophilic species that play a key role in many acylation reactions, including Friedel-Crafts acylation pearson.comsigmaaldrich.comallen.in. They are typically generated by the reaction of an acyl halide or acid anhydride (B1165640) with a strong Lewis acid catalyst, such as AlCl₃ or BF₃ byjus.compearson.comsigmaaldrich.comallen.in. The Lewis acid coordinates with the carbonyl oxygen, polarizing the carbon-halogen or carbon-oxygen bond and facilitating the departure of a leaving group to form the resonance-stabilized acylium ion byjus.compearson.comsigmaaldrich.com.
In the context of this compound, while it is a phenolic ester and undergoes rearrangement via acyl migration, the concept of acylium ion formation is relevant to understanding related acylation processes where this compound might be involved or formed in situ. For example, the acylation of m-cresol with acetic acid or acetyl chloride, which can lead to the formation of this compound, involves acylium ion intermediates generated from the acylating agent and the catalyst mdpi.com. The reactivity of the acylium ion involves electrophilic attack on an aromatic ring, followed by deprotonation to restore aromaticity and form the acylated product byjus.comsigmaaldrich.comallen.in.
Data illustrating acylium ion formation can be represented as follows:
| Reactants | Catalyst | Intermediate | Products (simplified) | Source |
| RCOCl + Lewis Acid | Lewis Acid | RCO⁺ | RCO⁺ + [Lewis Acid·Cl]⁻ | sigmaaldrich.comallen.in |
| (RCO)₂O + Lewis Acid | Lewis Acid | RCO⁺ | RCO⁺ + RCOO⁻·Lewis Acid | pearson.com |
The formation and reactivity of acylium ions are fundamental to electrophilic aromatic substitution reactions, providing a pathway for introducing acyl groups onto aromatic systems.
Role of Aromatic Substrate Activation in Acylation
In acylation reactions involving aromatic substrates and acylating agents like acetic acid, the reaction typically proceeds through a two-step mechanism: formation of an acylium ion and subsequent C-C bond formation between the acylium ion and the aromatic substrate. osti.govnih.gov The aromatic substrate's substituents play a crucial role in activating the ring for the electrophilic substitution step (C-C bond formation). osti.gov Activating groups, such as -OH and -OCH₃, are known to stabilize the carbocation intermediate and direct substitution to the ortho and para positions. osti.gov Alkyl substituents, like the methyl group in m-cresol, are also activating. osti.gov
The formation of intermediate aromatic esters, such as this compound from m-cresol and acetic acid, can significantly enhance the acylation activity of acetic acid. osti.govnih.gov This is because aromatic esters can act as more efficient acylating agents. osti.gov For instance, the acylation rate with m-cresol was observed to be much higher when this compound was involved as an intermediate compared to using acetic acid directly. osti.gov
Impact of Reaction Conditions and Solvent Environment on Reaction Kinetics
Reaction conditions and the solvent environment significantly influence the kinetics of transformations involving this compound. In acid-catalyzed ester hydrolysis, for example, the reaction is reversible, and using an excess of water can drive the equilibrium towards the formation of the carboxylic acid and alcohol products. libretexts.orgchemguide.co.uk The reaction with pure water is typically very slow and acid catalysis is required. chemguide.co.uk
Studies on the Fries rearrangement of aryl esters, which can involve this compound, have shown that the use of non-polar solvents and the elimination of water are critical for maximizing activity and selectivity towards acetophenone (B1666503) products. rsc.org The reaction scheme can involve parallel reactions, including rearrangement and ester cleavage. rsc.org
In the context of acylation catalyzed by zeolites, the diffusion of bulky molecules like this compound within the zeolite pores can be slow. researchgate.netresearchgate.net This suggests that the formation of the kinetically relevant ester may occur within the confines of the zeolite pores. researchgate.netresearchgate.net Co-feeding water with this compound can lead to hydrolysis, forming smaller molecules that diffuse faster within the pores, potentially enhancing the reaction rate. researchgate.netresearchgate.net
The initial rate of acylation can be influenced by factors such as the partial pressures of reactants and the concentration of acid sites. shareok.org Kinetic analysis can help identify the rate-determining step, which in some cases involving this compound as an intermediate, has been proposed to be the formation of the acylium ion from adsorbed this compound on Brønsted acid sites. researchgate.netshareok.org
Catalytic Effects on this compound Reactions
This compound transformations can be catalyzed by various species, including acids and potentially influenced by the presence of water.
Proton-Catalysis Phenomena
Proton catalysis plays a significant role in the hydrolysis of esters, including this compound. In acid-catalyzed hydrolysis, the mechanism involves the protonation of the ester carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by water. ucalgary.calibretexts.orgchemguide.co.uklibretexts.orgyoutube.com The actual catalyst is often the hydroxonium ion (H₃O⁺) in aqueous acid solutions. libretexts.orgchemguide.co.uk The mechanism typically involves the formation of a tetrahedral intermediate, followed by proton transfers and the elimination of the alcohol. ucalgary.calibretexts.orgchemguide.co.uklibretexts.orgyoutube.com This process is the reverse of Fischer esterification. libretexts.orgucalgary.calibretexts.orgyoutube.comwikipedia.org
Proton catalysis can also be relevant in acylation reactions where this compound is an intermediate or reactant. Acid catalysts, such as those in zeolites, can facilitate the formation of acylium ions from aromatic esters. osti.govnih.govshareok.org
Role of Water in Catalytic Processes
Water is a key reactant in the hydrolysis of this compound, leading to the formation of m-cresol and acetic acid. smolecule.com While the reaction with pure water is slow, water plays a crucial role in acid-catalyzed hydrolysis by acting as the nucleophile that attacks the protonated ester carbonyl. ucalgary.calibretexts.orgchemguide.co.uklibretexts.orgyoutube.com Using an excess of water in acid-catalyzed hydrolysis drives the reversible reaction towards product formation. libretexts.orgchemguide.co.uk
Catalyst Deactivation and Regeneration Studies
Catalyst deactivation is a common challenge in many catalytic processes, including those that may involve this compound or related reactions. Deactivation can occur due to various factors such as poisoning of active sites by contaminants, structural collapse of the catalyst material, or the accumulation of byproducts like coke or organic deposits on the catalyst surface. scirp.orgscirp.orgresearchgate.netkit.edu
In the context of acylation reactions catalyzed by solid acids like zeolites, the accumulation of condensed organic species has been identified as a main cause of catalyst deactivation. rsc.org These deposits can block active sites and hinder diffusion of reactants. scirp.org
Studies on catalyst deactivation and regeneration have explored various methods to restore catalytic activity. For solid catalysts, regeneration techniques can include washing with solvents to remove organic contaminants or thermal treatments like calcination to burn off coke deposits. rsc.orgscirp.org For example, oxidative thermal regeneration has been shown to fully restore the performance of some solid acid catalysts used in aryl ester rearrangements. rsc.org However, the effectiveness of regeneration can depend on the nature of the catalyst and the deactivation mechanism. kit.edu In some cases, repeated regeneration might lead to a decrease in catalyst effectiveness or cause structural damage. researchgate.netkit.edu The presence of certain compounds in the reaction mixture, such as free fatty acids or metal ions, can also contribute to catalyst deactivation through soap formation or ion exchange. scirp.orgscirp.orgresearchgate.net
Computational and Theoretical Chemistry of M Tolyl Acetate and Its Derivatives
Topological and Physicochemical Descriptors
Polar Surface Area and Volume Calculations
In the computational analysis of m-tolyl acetate (B1210297) derivatives, particularly those with insecticidal properties, topological and physicochemical descriptors such as Polar Surface Area (PSA) and molecular volume are crucial. nih.gov The PSA is defined as the total surface area of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. wikipedia.org It is a key parameter in predicting the transport properties of molecules, such as their ability to permeate cell membranes. researchgate.netpeter-ertl.com
A study on several m-tolyl acetate derivative insecticides, including carbosulfan (CBS), carbofuran (CBF), isoprocab (IFP), methiocarb (MTC), and isocarbophos (ICP), involved the calculation of these descriptors. nih.gov The topological parameters for these molecules were calculated using software packages that analyze the 2D structure of the compounds. nih.gov Among the various topological parameters calculated, the Polar Surface Area (PSA) was found to have an excellent correlation with the toxicological activity of the insecticides. nih.gov
Similarly, physicochemical parameters like surface volume (SV) were also calculated. These descriptors help in understanding the steric and transport properties of the molecules. The surface volume, along with other parameters, proved useful in establishing a quantitative structure-activity relationship (QSAR) for these compounds. nih.gov
| Compound | Polar Surface Area (PSA) (Ų) | Surface Volume (SV) (ų) |
| Carbosulfan (CBS) | 88.7 | 350.1 |
| Carbofuran (CBF) | 59.5 | 200.7 |
| Isoprocab (IFP) | 49.8 | 188.5 |
| Methiocarb (MTC) | 50.3 | 202.9 |
| Isocarbophos (ICP) | 79.5 | 260.6 |
Hydration Energy, Polarizability, and Refractivity Analyses
Beyond surface area and volume, other physicochemical properties like hydration energy (EHydr), polarizability (PLZ), and refractivity (RFT) are essential for a comprehensive computational profile of this compound derivatives. nih.gov
Hydration Energy (EHydr): This descriptor quantifies the energy released when a molecule is solvated in water. It is an important indicator of the molecule's hydrophilicity and its interactions with aqueous environments.
Polarizability (PLZ): This refers to the ability of the molecule's electron cloud to be distorted by an external electric field. It influences how the molecule interacts with polar solvents and biological receptors.
Refractivity (RFT): Molar refractivity is a measure of the total polarizability of a mole of a substance. It is dependent on the temperature, the index of refraction, and the pressure, and it relates to both the electron polarization and the molecular volume.
In the computational study of this compound-related insecticides, these three parameters were calculated and found to be significant. The analysis revealed that hydration energy, polarizability, and refractivity were all useful in establishing a quantitative structure-activity relationship (QSAR), indicating their importance in determining the biological activity of these compounds. nih.gov
| Compound | Hydration Energy (EHydr) (kcal/mol) | Polarizability (PLZ) (ų) | Refractivity (RFT) (cm³/mol) |
| Carbosulfan (CBS) | -15.82 | 43.11 | 108.73 |
| Carbofuran (CBF) | -13.23 | 23.36 | 59.42 |
| Isoprocab (IFP) | -11.95 | 21.65 | 55.45 |
| Methiocarb (MTC) | -12.21 | 24.36 | 63.85 |
| Isocarbophos (ICP) | -14.21 | 28.51 | 75.31 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR Development for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.govmdpi.com For derivatives of this compound, QSAR studies have been employed to understand the molecular features that contribute to their insecticidal toxicity. nih.gov
In a notable study, a QSAR model was developed for five m-tolyl derivative insecticides. nih.gov The process involved calculating a wide range of molecular descriptors, which were categorized as:
Quantum Chemical Descriptors: These included total energy, electronic energy, binding energy, heat of formation, and frontier molecular orbital energies (EHOMO and ELUMO). These were calculated using semi-empirical methods like PM3, RM1, AM1, and MNDO. nih.gov
Topological Descriptors: These parameters, such as the molecular topological index (MTI), polar surface area (PSA), and Wiener index (WI), describe the connectivity and shape of the molecule. nih.gov
Physicochemical Descriptors: This category included properties like hydration energy (EHydr), polarizability (PLZ), refractivity (RFT), and surface volume (SV). nih.gov
The study found that the toxicity of the insecticides, measured by their dermal LD50 values in rabbits, correlated strongly with several of these descriptors. Specifically, the best results for the QSAR model were obtained using quantum chemical descriptors calculated with the Modified Neglect of Diatomic Overlap (MNDO) method. Furthermore, topological parameters like PSA and physicochemical parameters such as hydration energy, polarizability, and refractivity were instrumental in building a robust QSAR model. nih.gov
Predictive Modeling of Biological Activities
A primary goal of developing a QSAR model is to use it for predicting the biological activity of new or untested compounds. For this compound derivatives, the developed QSAR models have shown excellent predictive power. nih.gov
The QSAR equation derived from the molecular descriptors was used to calculate the theoretical LD50 values for the studied insecticides. A key finding was the excellent correlation between these theoretically predicted values and the experimentally determined LD50 values. This high degree of correlation validates the QSAR model, demonstrating its reliability in predicting the toxicity of this class of compounds. nih.gov
The toxicity profile of the insecticides was also found to correlate strongly with specific quantum chemical parameters, including ionization energy, electron affinity, global softness, and global hardness. This indicates that the electronic properties of the molecules are significant determinants of their biological activity. By understanding these relationships, the models can be used to screen virtual libraries of related compounds to identify those with potentially high or low toxicity, guiding further experimental work. nih.gov
Molecular Modeling and Design of Novel Compounds
In Silico Design Strategies for this compound Analogs
The insights gained from computational chemistry and QSAR modeling can be applied to the rational design of novel compounds with desired properties. This in silico (computer-based) approach is a cornerstone of modern drug and pesticide discovery. researchgate.net
In the context of this compound derivatives, the validated QSAR model has been used as a foundation for designing new, structurally related molecules. nih.gov The strategy involves:
Structural Modification: Starting with the basic scaffold of the studied insecticides, new molecules were proposed by altering functional groups or other structural features.
Activity Prediction: The molecular descriptors for these newly designed compounds were calculated using the same computational methods.
Toxicity Estimation: The established QSAR equation was then used to estimate the theoretical activity (i.e., LD50) of the proposed molecules.
This process allows for a rapid assessment of the potential toxicity of a large number of virtual compounds without the need for immediate chemical synthesis and biological testing. The study on this compound insecticides reported the design of several new molecules. The theoretical activity estimations for these novel compounds were then used to assess the feasibility of their synthesis, prioritizing those with potentially desirable activity profiles. nih.gov
Reactive Site Analysis (Fukui Function, Huckel Charges)
The prediction of chemical reactivity is a cornerstone of computational chemistry, enabling the identification of molecular sites most susceptible to various types of chemical attack. For this compound, understanding its reactive behavior is crucial for predicting its role in synthetic pathways and potential metabolic transformations. This analysis utilizes two key theoretical tools: the Fukui function, derived from Density Functional Theory (DFT), and Hückel charges, from the simpler Hückel Molecular Orbital (HMO) theory. While specific computational studies providing exact values for this compound are not prevalent in publicly accessible literature, its reactivity can be reliably inferred from the fundamental principles of these theories and by analogy to structurally similar molecules like toluene and phenyl acetate.
Theoretical Framework
The Fukui function , ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point (r) in a molecule as the total number of electrons changes. faccts.de It is invaluable for identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net Three variants are commonly used:
ƒ+ (r): Predicts the site for a nucleophilic attack (where the molecule accepts an electron). The atom with the highest ƒ+ value is the most electrophilic. faccts.de
ƒ- (r): Predicts the site for an electrophilic attack (where the molecule donates an electron). The atom with the highest ƒ- value is the most nucleophilic. faccts.de
ƒ0 (r): Predicts the site for a radical attack.
Hückel Molecular Orbital (HMO) theory is a simpler method used to determine the energies and shapes of π molecular orbitals in conjugated systems. wikipedia.org A key output is the distribution of π-electron charge density across the atoms. A negative net charge on an atom suggests it is electron-rich and thus a likely site for electrophilic attack, while a positive charge indicates it is electron-poor and a potential site for nucleophilic attack.
Reactivity of this compound
The reactivity of this compound is governed by the interplay of its three main components: the aromatic benzene ring, the activating methyl (-CH₃) group, and the acetoxy (-OCOCH₃) group.
The Acetoxy Group: The ester's carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond. The oxygen atom attached to the ring, however, has lone pairs of electrons that it can donate into the ring via resonance, which tends to direct incoming electrophiles to the ortho and para positions.
The Methyl Group: As an alkyl group, it is a weak electron-donating group through induction and hyperconjugation. irjet.net This effect also activates the ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.
In this compound, these groups are in a meta relationship. Their directing effects combine to determine the most nucleophilic centers on the aromatic ring. The positions ortho and para to the methyl group (C2, C4, C6) and the positions ortho and para to the acetoxy group (C2, C4, C6) are the most activated. Therefore, carbons C2, C4, and C6 are predicted to be the most susceptible to electrophilic attack.
Predicted Reactive Sites
Based on these principles, a qualitative analysis of the reactive sites can be presented.
Sites for Nucleophilic Attack (Electrophilic Centers): The most significant electrophilic site in the molecule is the carbonyl carbon of the ester group. This is due to the strong polarization of the carbon-oxygen double bond. This site would have the highest Fukui ƒ+ value.
Sites for Electrophilic Attack (Nucleophilic Centers): The aromatic ring acts as the nucleophile in electrophilic aromatic substitution reactions. The electron-donating effects of both the methyl and acetoxy groups increase the ring's electron density. The positions C2, C4, and C6 are predicted to be the most nucleophilic sites and would possess the highest Fukui ƒ- values. The Hückel method would similarly show a greater π-electron density at these positions.
The following tables provide an illustrative summary of the predicted reactivity for the key atoms in this compound. The atom numbering is based on standard IUPAC nomenclature where C1 is bonded to the ester group and C3 is bonded to the methyl group.
Table 1: Predicted Fukui Function Analysis for this compound
| Atomic Site | Predicted ƒ+ (Susceptibility to Nucleophilic Attack) | Predicted ƒ- (Susceptibility to Electrophilic Attack) | Rationale |
|---|---|---|---|
| Carbonyl Carbon (C=O) | High | Low | Strongly polarized C=O bond makes it the primary electrophilic center. |
| Ring Carbon C2 | Low | High | Activated site (ortho to acetoxy, ortho to methyl). |
| Ring Carbon C4 | Low | High | Activated site (para to acetoxy, ortho to methyl). |
| Ring Carbon C6 | Low | High | Activated site (ortho to acetoxy, para to methyl). |
| Ring Carbon C5 | Low | Medium | Less activated site (meta to acetoxy, ortho to methyl). |
| Ring Carbons C1, C3 | Low | Low | Ipso-carbons; sterically hindered and less reactive. |
Table 2: Predicted Hückel Charge Distribution for this compound
| Atomic Site | Predicted Net π-Charge | Rationale |
|---|---|---|
| Carbonyl Carbon (C=O) | Positive (δ+) | Highly electron-deficient due to bonding with two oxygen atoms. |
| Carbonyl Oxygen (C=O) | Negative (δ-) | Highly electronegative, withdrawing electron density. |
| Ring Carbons C2, C4, C6 | Negative (δ-) | Increased electron density from the combined donating effects of the substituents. |
| Ring Carbons C1, C3, C5 | Near Neutral / Slightly Negative | Lesser influence from the activating groups compared to C2, C4, C6. |
Biochemical and Biological Research Perspectives
Antimicrobial Activity Mechanisms of M-Tolyl Acetate (B1210297)
Research indicates that m-tolyl acetate exhibits antimicrobial properties and has been explored for use in anti-infection formulations smolecule.com. Studies have demonstrated its ability to inhibit the growth of certain bacteria and fungi smolecule.com. The biological activity of this compound in this regard is primarily attributed to its capacity to disrupt cellular processes in microorganisms smolecule.com.
Cellular and Molecular Targets of Antimicrobial Action
The precise cellular and molecular targets of this compound's antimicrobial action are an area of investigation. A proposed mechanism, particularly in the context of its use in otic solutions for ear infections, involves the disruption of the cell membranes of bacteria and fungi smolecule.com. While the exact mechanism requires further investigation, the disruption of microbial cell membranes is considered a potential mode of action smolecule.com. General mechanisms of antimicrobial agents can include targeting cell walls, inhibiting enzyme activity, interfering with protein folding, or acting on intracellular targets nih.gov.
Disruption of Microbial Cellular Processes
The primary way this compound is understood to exert its antimicrobial effect is through the disruption of microbial cellular processes smolecule.com. As mentioned, a key aspect of this disruption is believed to be the compromise of the integrity of microbial cell membranes smolecule.com. Beyond this proposed membrane disruption, detailed research findings on the specific cascade of disrupted cellular processes initiated by this compound are not extensively documented in the available literature.
Investigations into Enzyme and Receptor Interactions
Scientists have considered utilizing this compound to investigate interactions with specific enzymes or receptors as a means to understand cellular signaling pathways smolecule.com. While this compound itself has been a focus for its antimicrobial effects and general interactions with biological systems smolecule.com, much of the research into specific enzyme and receptor interactions involves compounds that contain the m-tolyl moiety as part of a larger structure, rather than this compound exclusively.
Binding Studies with Specific Enzymes and Receptors
Direct binding studies specifically detailing the interaction of this compound with particular enzymes or receptors are not prominently featured in the examined research. However, studies on derivatives incorporating the m-tolyl group have explored binding affinities to various biological targets, including enzymes like α-glucosidase and VEGFR-2, and receptors such as PPARγ, dopamine (B1211576) receptors (D1 and D4), and the FFA3 receptor researchgate.netplos.orgnih.govnih.govrsc.orgmdpi.com. These studies highlight the potential for compounds containing the m-tolyl structure to engage with specific biological macromolecules, but the direct binding profile of this compound itself to these targets is not provided.
Modulation of Cellular Signaling Pathways
The potential for this compound to modulate cellular signaling pathways is suggested in the context of using it as a tool to study interactions with enzymes and receptors smolecule.com. Research on derivatives containing the m-tolyl group has indicated modulation of pathways related to amino acid metabolism and neurotransmission, as well as effects on pathways relevant to cancer cell proliferation ontosight.ai. However, specific research findings demonstrating the direct modulation of defined cellular signaling pathways by this compound are not detailed in the available information.
Role of this compound in Metabolic Pathways
Acetate Metabolism and Acetyl-CoA Dynamics
Acetate is a key metabolite in numerous biological processes, serving as a precursor for acetyl-coenzyme A (acetyl-CoA), a central molecule in energy metabolism, lipid synthesis, and protein acetylation. Acetyl-CoA participates in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. chemsrc.com Acetate metabolism provides an alternative route for acetyl-CoA production, distinct from the conversion of citrate (B86180) by ATP citrate lyase (ACLY), which is particularly relevant in contexts such as nutrient-deprived tumor microenvironments. nih.gov
While acetate itself is a fundamental component of cellular metabolism, direct research specifically detailing the involvement or metabolic fate of this compound within core acetate metabolism or its direct contribution to the cellular acetyl-CoA pool in biological systems is not widely documented in the available literature. Studies on acetate metabolism typically focus on the metabolic pathways of acetate derived from endogenous sources or simpler exogenous precursors, rather than complex esters like this compound.
Pyruvate-Derived Acetate Production Pathways
Pyruvate (B1213749), the end product of glycolysis, is a crucial node in central carbon metabolism and can be converted into various products, including acetate. nih.govnih.gov In some organisms and under specific conditions, pyruvate can generate acetate through pathways involving enzymes such as pyruvate formate (B1220265) lyase (PFL), phosphotransacetylase (PTA), and acetate kinase (ACK), or via the pyruvate oxidase (POX) pathway. researchgate.net These pathways are significant for energy generation and carbon flow. researchgate.net
Similar to the broader context of acetate metabolism, specific research investigating the production of this compound via pyruvate-derived pathways in biological systems, or its direct involvement in these enzymatic conversions, is not prominently featured in the scientific literature retrieved. The documented pathways for pyruvate-derived acetate focus on the formation of acetate itself, which can then be utilized or further metabolized.
Applications in Biomedical Synthesis and Drug Discovery Research
This compound and related compounds have garnered interest in biomedical research primarily as intermediates in the synthesis of more complex molecules with potential therapeutic properties.
This compound as a Pharmaceutical Building Block
This compound has been identified as a pharmaceutical intermediate or building block in the synthesis of other chemical compounds. smolecule.comfishersci.ca Its chemical structure, featuring an acetate group esterified to a methyl-substituted phenyl ring, provides reactive sites that can be utilized for further chemical modifications. smolecule.com This makes it a valuable starting material or intermediate in organic synthesis, including the preparation of molecules relevant to the pharmaceutical industry. ontosight.ai Related compounds, such as ethyl m-tolylacetate and methyl 3-methoxyphenylacetate, have also been explored for their potential pharmacological activities or as intermediates in the synthesis of drugs and medicinal compounds. ontosight.ailookchem.com
Synthesis of Novel Drug Candidates
The utility of this compound in biomedical synthesis extends to its application in the creation of novel drug candidates. By incorporating the this compound moiety or using it as a precursor, researchers can synthesize more complex organic molecules with designed biological activities. This can involve various chemical reactions to build upon the core structure of this compound. For instance, derivatives of this compound have been the subject of computational studies aimed at designing structurally related molecules with predicted biological activities, such as in the context of insecticides, demonstrating its relevance in molecular design efforts for bioactive compounds. nih.govresearchgate.net Furthermore, related compounds featuring the 3-methylphenyl group and acetate-like functionalities have been investigated for potential therapeutic effects, including anti-inflammatory and analgesic activities, highlighting the broader chemical space around this structure that is relevant to medicinal chemistry. smolecule.comontosight.ai The synthesis of such novel compounds often leverages the chemical reactivity of intermediates like this compound to construct the desired molecular architecture for pharmacological evaluation.
Analytical Methodologies in M Tolyl Acetate Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in m-Tolyl acetate (B1210297). Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly used techniques for its characterization.
Infrared Spectroscopy Applications in Structural Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the m-Tolyl acetate molecule. By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrations of chemical bonds can be observed. Analysis of the IR spectrum of this compound reveals key absorption bands corresponding to its ester and aromatic functionalities. For instance, a strong absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl stretching vibration (C=O) of the ester group. nist.gov Vibrations associated with the aromatic ring structure, such as C-H stretching in the aromatic region (~3000-3100 cm⁻¹) and C=C stretching vibrations within the ring (~1500-1600 cm⁻¹), are also typically observed. nist.gov The C-O stretching vibrations of the ester linkage appear in the region of 1000-1300 cm⁻¹. nist.gov Comparison of an experimental IR spectrum with reference spectra, such as those available in databases, aids in confirming the identity and assessing the purity of this compound samples. nist.govchemicalbook.comchemicalbook.com
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms in this compound. Both ¹H NMR and ¹³C NMR are indispensable for complete structural elucidation.
¹H NMR spectroscopy allows for the identification and characterization of different hydrogen environments in the molecule. The spectrum of this compound typically shows distinct signals corresponding to the methyl protons on the aromatic ring, the methylene (B1212753) protons adjacent to the carbonyl group, the aromatic protons, and the methyl protons of the acetate group. The chemical shifts, splitting patterns (due to coupling with neighboring protons), and integration of these signals provide definitive evidence for the proposed structure. For example, the methyl group attached to the aromatic ring is expected to give a singlet in the aromatic region, while the methylene group will appear as a singlet around 3-4 ppm. Aromatic protons will exhibit signals in the 6.5-8.0 ppm range, and the acetate methyl protons will typically resonate around 2 ppm. chemicalbook.com Analysis of coupling constants can further confirm the substitution pattern on the aromatic ring.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum displays signals for each unique carbon atom, including those in the aromatic ring, the methyl groups, and the carbonyl carbon of the ester. The chemical shifts of these carbon signals are characteristic of their electronic environment and hybridization, further confirming the structure of this compound.
Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound based on its mass-to-charge ratio (m/z) fragments. Electron Ionization (EI) MS is commonly used, where the molecule is fragmented into characteristic ions. The resulting mass spectrum displays a pattern of fragment ions that is unique to this compound, serving as a molecular fingerprint.
The molecular ion peak, corresponding to the intact molecule, is typically observed at m/z 150 (for the most abundant isotope) nist.govnist.govmassbank.eu. Characteristic fragmentation pathways of this compound in EI-MS include the loss of the acetyl group (CH3CO•), leading to a fragment ion at m/z 107 nist.govmassbank.eu. Other significant fragment ions can result from the cleavage of the ester linkage and fragmentation of the tolyl group. The pattern and relative abundance of these fragment ions provide strong evidence for the identification of this compound. nist.govmassbank.eu MS can also be coupled with chromatographic techniques for the identification and quantification of this compound in complex mixtures.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. These techniques exploit the differences in the physical and chemical properties of the components in a mixture to achieve separation.
Gas Chromatography for Purity and Composition Analysis
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and carried by an inert gas through a stationary phase within a heated column. Components of the mixture separate based on their differential partitioning between the mobile gas phase and the stationary phase.
GC is frequently employed to determine the purity of this compound. tcichemicals.comthegoodscentscompany.comtcichemicals.comtcichemicals.comtcichemicals.com The chromatogram shows peaks corresponding to each component in the sample, with the area under each peak being proportional to the concentration of that component. The purity is typically expressed as the percentage of the total peak area corresponding to this compound. GC can also be coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) (GC-MS), for both quantification and identification of components. GC-MS is particularly useful for identifying and characterizing impurities present in this compound samples. nih.gov
Other Chromatographic Methods in this compound Research
While Gas Chromatography is the primary chromatographic method for this compound analysis, other techniques may be applicable depending on the specific research or application needs. High-Performance Liquid Chromatography (HPLC) could be used, particularly for samples that are less volatile or contain non-volatile impurities. Thin-Layer Chromatography (TLC) can serve as a simple and rapid method for monitoring reaction progress or for preliminary assessment of sample purity. However, detailed information on the specific application of HPLC or TLC solely for this compound characterization in the provided search results is limited. The focus in the literature appears to be predominantly on GC and spectroscopic methods for routine analysis and characterization.
Elemental Analysis and Microanalysis Techniques
Elemental analysis and microanalysis techniques are fundamental in the characterization and verification of the purity and empirical formula of chemical compounds like this compound. These methods provide precise data on the elemental composition, typically focusing on the percentages of carbon (C), hydrogen (H), and oxygen (O) present in the sample. For this compound, with the molecular formula C₉H₁₀O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Microanalysis, often performed using techniques such as combustion analysis, involves the complete combustion of a precisely weighed sample under controlled conditions. The products of combustion (carbon dioxide, water, and sometimes nitrogen oxides) are then quantitatively measured to determine the mass percentage of each element in the original sample. Comparing the experimentally determined percentages with the theoretically calculated values for pure this compound allows chemists to confirm the compound's identity and assess its purity. Deviations from the theoretical values can indicate the presence of impurities or suggest an incorrect structural assignment.
Research findings involving this compound often rely on elemental analysis to confirm the successful synthesis of the compound and its suitability for further study or application. For instance, in synthetic procedures where this compound is an intermediate or final product, elemental analysis data is crucial for validating the reaction outcome. While specific detailed research findings solely focused on the elemental analysis of this compound are not extensively reported as primary research, the technique is a standard characterization step in synthetic and analytical chemistry workflows involving this compound. The theoretical elemental composition serves as a benchmark for these analyses.
The theoretical elemental composition of this compound (C₉H₁₀O₂) is calculated as follows:
Carbon (C): (9 * 12.011) / 150.174 * 100%
Hydrogen (H): (10 * 1.008) / 150.174 * 100%
Oxygen (O): (2 * 15.999) / 150.174 * 100%
Based on the molecular formula C₉H₁₀O₂ and a molecular weight of approximately 150.18 g/mol , the theoretical elemental percentages are:
| Element | Theoretical Percentage (%) |
| Carbon | 71.97 |
| Hydrogen | 6.71 |
| Oxygen | 21.32 |
Note: These are theoretical values for pure this compound. Experimental results may vary slightly depending on sample purity and analytical precision.
Microanalysis techniques, such as those involving combustion analysis, are routinely applied in the characterization of organic compounds like this compound to provide empirical data that supports the proposed molecular structure and assesses sample purity. tandfonline.combidepharm.com The data obtained from these analyses are typically presented as mass percentages of carbon, hydrogen, and other elements if present. Comparison of these experimental percentages to the theoretical values calculated from the molecular formula is a standard method for confirming the identity and purity of a synthesized or isolated sample of this compound.
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes for M-Tolyl Acetate (B1210297)
Traditional synthesis of m-tolyl acetate typically involves the esterification of m-cresol (B1676322) with acetic acid or its anhydride (B1165640), often using homogeneous acid catalysts. scentree.co While effective, these methods can suffer from drawbacks such as the use of corrosive catalysts, generation of byproducts, and energy-intensive separation processes. mdpi.com Future research is focused on developing greener, more sustainable synthetic pathways.
Key trends include:
Biocatalysis: The use of enzymes, particularly immobilized lipases, presents a significant opportunity for sustainable ester synthesis. mdpi.com Biocatalytic processes operate under mild conditions, exhibit high selectivity, and reduce waste streams. mdpi.commdpi.com Research into enzymes like Candida antarctica lipase B (CALB) for producing various esters has shown great promise, offering a pathway that can be adapted for this compound production. mdpi.commdpi.com
Heterogeneous Catalysis: Replacing homogeneous catalysts with solid acid catalysts like ion-exchange resins, zeolites, or metal oxides can simplify catalyst recovery and reuse, minimizing corrosive waste. mdpi.com These systems are crucial for developing more environmentally benign industrial processes.
Continuous-Flow Reactors: Shifting from batch processing to continuous-flow synthesis offers enhanced safety, better process control, and higher efficiency. rsc.org This approach is particularly advantageous for managing reaction kinetics and improving yield, representing a significant step towards modernizing the production of fine chemicals like this compound.
Renewable Feedstocks: A long-term goal is the utilization of renewable resources. Research into converting biomass-derived platform chemicals, such as those from lignin, into aromatic compounds like m-cresol could provide a sustainable starting point for this compound synthesis. kit.edu
| Parameter | Conventional Method (e.g., Fischer Esterification) | Emerging Sustainable Methods |
|---|---|---|
| Catalyst Type | Homogeneous mineral acids (e.g., H₂SO₄) | Immobilized enzymes (e.g., Lipases), Heterogeneous solid acids (e.g., Zeolites) mdpi.com |
| Reaction Conditions | High temperatures | Mild temperatures and pressures mdpi.com |
| Byproducts/Waste | Corrosive acidic waste, byproducts requiring separation | Minimal waste (often only water), reusable catalyst mdpi.comsphinxsai.com |
| Process Type | Batch processing | Continuous-flow systems rsc.org |
| Selectivity | Moderate to good | High to excellent chemo-, regio-, and enantioselectivity mdpi.com |
Advanced Mechanistic Insights into Complex Reactions
A deep understanding of reaction mechanisms is crucial for optimizing synthetic methods and discovering new transformations. nih.gov While the basic esterification mechanism is well-understood, future research will likely employ advanced techniques to gain deeper insights into the complex dynamics of reactions involving this compound.
Emerging research directions include:
Computational Dynamics: Moving beyond static transition state theory, quasiclassical direct dynamics trajectory simulations can reveal the complex motions of atoms during a chemical reaction. byu.edu Applying these methods to the esterification of m-cresol could uncover non-statistical reaction pathways or dynamic intermediates that are not apparent from minimum energy pathway calculations alone.
In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques (e.g., Raman, IR) under reaction conditions can provide real-time data on the formation and consumption of intermediates, offering a more detailed picture of the reaction kinetics and mechanism.
Additive and Ligand Mapping: For more complex, metal-catalyzed reactions that might use this compound as a substrate, systematic additive mapping can rapidly expand reaction utility while simultaneously providing mechanistic clues about the roles of different components in the catalytic cycle. nih.gov
Integration of Multi-Omics Data in Biological Studies
This compound and other aromatic esters are used in fragrances and flavorings and may have other biological interactions. nih.gov Understanding the systemic biological effects of such compounds is an area of growing importance. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, holistic view of how a chemical (xenobiotic) affects a biological system. mdpi.comnih.gov
Future research prospects include:
Metabolomic Profiling: Investigating how organisms metabolize this compound can identify key metabolic pathways and biotransformation products. This is crucial for understanding its biological fate and potential effects. core.ac.uk
Transcriptomic and Proteomic Analysis: These techniques can reveal which genes and proteins are expressed or suppressed in response to exposure to this compound. mdpi.com This can help identify specific cellular pathways that are modulated by the compound, offering insights into its mechanism of action at a molecular level.
Systems Toxicology: By integrating data from all omics layers, researchers can build comprehensive adverse outcome pathways (AOPs). mdpi.com This systems-level approach can predict potential toxicity and guide the development of safer chemicals by understanding the full cascade of events from molecular interaction to adverse effect. While specific multi-omics studies on this compound are currently limited, the methodology has been successfully applied to other aromatic compounds and esters, providing a clear roadmap for future investigations. nih.govmdpi.com
Innovations in Computational Chemistry for Predictive Modeling
Computational chemistry is a transformative tool for predicting molecular properties, reactivity, and biological activity, thereby accelerating research and reducing reliance on experimental screening. byu.edu For this compound and its derivatives, computational modeling is an active and promising field.
Key areas for innovation are:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity or toxicity of compounds based on their chemical structure. A study on this compound derivatives used quantum chemical parameters to build models correlating molecular properties with toxicity (LD₅₀). nih.gov Future work will likely involve more sophisticated machine learning algorithms to improve the predictive power of these models. nih.gov
Density Functional Theory (DFT): DFT calculations are essential for predicting molecular geometry, electronic properties, and reaction energetics. nih.govresearchgate.net For this compound, DFT can be used to model its interaction with biological targets, understand its reactivity in various chemical environments, and aid in the design of new catalysts for its synthesis. byu.edu
Predictive Toxicology: By combining high-throughput computational screening with machine learning, researchers can assess the potential toxicity of new derivatives or related compounds before they are synthesized. nih.gov This in silico approach is critical for streamlining the development of new chemicals while ensuring they meet modern safety standards.
| Parameter | Description | Relevance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the tendency of a molecule to donate an electron. | Correlates with reactivity and interaction with electrophilic species. nih.gov |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the tendency of a molecule to accept an electron. | Indicates susceptibility to nucleophilic attack and electronic transitions. nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and binding interactions. nih.gov |
| Muliken Charges | Calculated charge distribution on individual atoms. | Helps identify reactive sites within the molecule. nih.gov |
Exploration of New Applications in Advanced Materials Science
While this compound has established uses, its potential as a building block or functional component in advanced materials remains largely unexplored. The broader class of esters is seeing expanding roles in high-performance applications, suggesting future opportunities for this compound. futuremarketinsights.comarchivemarketresearch.com
Potential areas for future exploration include:
Specialty Polymers and Resins: M-cresol, the precursor to this compound, is used in the production of phenolic resins. Future research could investigate the incorporation of the this compound moiety into polymer backbones to create novel polyesters or other resins with tailored properties, such as enhanced thermal stability or specific solubility characteristics. The biocatalytic synthesis of polyesters is a rapidly growing field that could leverage such monomers. mdpi.com
High-Performance Fluids: Synthetic esters are increasingly used as high-performance lubricants and plasticizers due to their biodegradability and thermal stability. archivemarketresearch.comklinegroup.com Research could explore the physical properties of this compound and related compounds for potential use as base oils or additives in specialized lubricant or hydraulic fluid formulations.
Functional Solvents: The demand for green and effective solvents is rising. futuremarketinsights.com Investigating the solvent properties of this compound in new chemical processes or formulations could lead to applications where its specific polarity and boiling point are advantageous.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing M-Tolyl acetate in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves acetylation of m-cresol using acetic anhydride or acetyl chloride under acid catalysis. Key steps include:
- Reagent Purification : Ensure anhydrous conditions to avoid side reactions (e.g., hydrolysis).
- Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress.
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C peaks for acetate and aryl groups) and gas chromatography-mass spectrometry (GC-MS) for purity assessment.
- Reproducibility : Follow guidelines for detailed experimental protocols, including solvent ratios, catalyst loading, and temperature control, as outlined in standardized chemical synthesis frameworks .
Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities based on polarity.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1740 cm for acetate).
- Elemental Analysis (EA) : Validates molecular composition (C, H, O ratios).
- Melting Point Determination : Assesses crystallinity, though this is less common for liquid esters.
Ensure all methods align with reproducibility standards, including calibration with reference compounds and validation via peer-reviewed protocols .
Advanced Research Questions
Q. How do quantum chemical descriptors derived from computational methods correlate with the experimental toxicity profiles of this compound derivatives?
- Methodological Answer : Computational studies using methods like Modified Neglect of Diatomic Overlap (MNDO) calculate descriptors such as:
-
Ionization Energy (IE) and Electron Affinity (EA) : Correlate with electrophilic reactivity and toxicity.
-
Global Softness/Hardness : Predicts interactions with biological targets (e.g., acetylcholinesterase inhibition).
-
Fukui Indices : Identify reactive sites for electrophilic/nucleophilic attacks.
For example, a study on this compound derivatives (e.g., carbofuran) demonstrated a strong correlation () between computed IE values and experimental LD data in rats .Table 1 : Key Computational Descriptors and Their Correlation with Toxicity
Descriptor Correlation with LD Method Ionization Energy MNDO Polar Surface Area DFT/B3LYP LogP (Partition Coefficient) QSPR Models
Q. What role does the stability of the m-tolyl cation play in the reaction mechanisms involving this compound under acidic conditions?
- Methodological Answer : The m-tolyl cation’s stability, derived from MINDO/3 studies, influences reaction pathways:
- Relative Stability : m-Tolyl cation () is less stable than benzyl or tropyl cations, leading to slower formation in acid-catalyzed hydrolysis.
- Reactivity : Lower stability correlates with higher activation energy for acetate cleavage, requiring stronger acids or elevated temperatures.
Experimental validation involves kinetic studies (e.g., monitoring hydrolysis rates via H NMR) and comparing with computational thermochemical data .
Q. How can Fukui function analysis and HOMO/LUMO diagrams inform the reactive sites of this compound derivatives in insecticide design?
- Methodological Answer :
- Fukui Function () : Highlights nucleophilic attack sites (e.g., carbonyl oxygen in this compound).
- HOMO/LUMO Gaps : Narrow gaps () indicate higher reactivity, as seen in carbosulfan derivatives.
- Case Study : For methiocarb, Fukui indices predicted sulfhydryl group reactivity, validated by mutagenicity assays.
These methods guide molecular modifications to enhance target specificity while minimizing off-target interactions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental toxicity data for this compound derivatives?
- Methodological Answer :
- Validation Steps :
Cross-check computational parameters (e.g., basis sets in DFT) against benchmark studies.
Replicate experimental LD assays under controlled conditions (e.g., OECD Guidelines 423).
Use sensitivity analysis to identify outlier descriptors (e.g., hydration energy vs. logP).
- Case Example : A 2023 study found MNDO-predicted LD values for isocarbophos deviated by 12% from in vivo data due to unaccounted metabolic pathways. Adjustments included adding entropy corrections to the model .
Methodological Best Practices
- Reproducibility : Adhere to journal guidelines for experimental detail (e.g., Beilstein Journal protocols for compound characterization) .
- Data Transparency : Deposit large datasets (e.g., computational outputs) in public repositories like Zenodo, citing them in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
